Cas no 1820580-27-5 (Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-)

Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- is a chiral cyclopropylamine derivative featuring a substituted phenyl ring with chloro and fluoro functional groups. The (1R,2S) stereochemistry confers specific spatial orientation, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid cyclopropane ring enhances metabolic stability, while the halogenated aromatic moiety offers opportunities for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. High enantiomeric purity and structural precision make it suitable for research in drug discovery and fine chemical synthesis.
Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- structure
1820580-27-5 structure
Product name:Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-
CAS No:1820580-27-5
MF:C9H9ClFN
Molecular Weight:185.625864744186
CID:6388528
PubChem ID:91654512

Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- 化学的及び物理的性質

名前と識別子

    • Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-
    • (1R,2S)-2-(3-Fluoro-4-chlorophenyl)cyclopropylamine
    • rac-(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
    • (1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine
    • starbld0003783
    • EN300-1968091
    • 1820580-27-5
    • EN300-197012
    • AKOS026745167
    • インチ: 1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1
    • InChIKey: LVNZCEIVEMZSLV-IMTBSYHQSA-N
    • SMILES: [C@@H]1(N)C[C@H]1C1=CC=C(Cl)C(F)=C1

計算された属性

  • 精确分子量: 185.0407551g/mol
  • 同位素质量: 185.0407551g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 1.315±0.06 g/cm3(Predicted)
  • Boiling Point: 248.6±40.0 °C(Predicted)
  • 酸度系数(pKa): 8.00±0.70(Predicted)

Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-197012-2.5g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
2.5g
$1594.0 2023-09-16
Enamine
EN300-197012-10.0g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
10.0g
$3500.0 2023-07-10
Enamine
EN300-197012-1.0g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
1.0g
$813.0 2023-07-10
Enamine
EN300-197012-5.0g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
5.0g
$2360.0 2023-07-10
Enamine
EN300-197012-0.05g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
0.05g
$683.0 2023-09-16
Enamine
EN300-197012-0.1g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
0.1g
$715.0 2023-09-16
Enamine
EN300-197012-0.25g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
0.25g
$748.0 2023-09-16
Enamine
EN300-197012-10g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
10g
$3500.0 2023-09-16
Enamine
EN300-197012-1g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
1g
$813.0 2023-09-16
Enamine
EN300-197012-5g
(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
1820580-27-5
5g
$2360.0 2023-09-16

Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- 関連文献

Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-に関する追加情報

Research Brief on Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- (CAS: 1820580-27-5)

In recent years, the compound Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- (CAS: 1820580-27-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopropane derivative, characterized by its unique stereochemistry and functional groups, has shown promising potential in drug discovery, particularly as a building block for novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. The compound's structural features, including the cyclopropane ring and the chloro-fluoro-phenyl moiety, contribute to its biological activity and pharmacokinetic properties, making it a valuable candidate for further investigation.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-. The research team employed asymmetric synthesis techniques to achieve high enantiomeric purity, which is critical for its biological activity. The compound was tested in vitro for its binding affinity to various neurotransmitter receptors, revealing selective modulation of serotonin and dopamine receptors. These findings suggest potential applications in treating psychiatric disorders such as depression and schizophrenia, where receptor modulation plays a key role.

Another significant development involves the use of Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- as a precursor in the synthesis of protease inhibitors. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated its incorporation into a novel class of inhibitors targeting viral proteases, including those of SARS-CoV-2 and HIV. The compound's rigid cyclopropane scaffold was found to enhance binding affinity and metabolic stability, addressing common challenges in antiviral drug development. These results highlight its versatility as a pharmacophore in designing next-generation antiviral agents.

From a mechanistic perspective, computational modeling studies have provided insights into the molecular interactions of Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- with biological targets. Density functional theory (DFT) calculations and molecular docking simulations revealed that the compound's stereochemistry and electronic properties are crucial for its binding to active sites. These computational findings align with experimental data, offering a rational basis for further structural optimization and the design of derivatives with improved efficacy and selectivity.

In conclusion, Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)- (CAS: 1820580-27-5) represents a promising scaffold in medicinal chemistry, with applications spanning CNS disorders and antiviral therapy. Recent studies underscore its potential as a versatile building block for drug discovery, supported by both experimental and computational evidence. Future research should focus on expanding its therapeutic applications, optimizing synthetic routes for scalability, and investigating its pharmacokinetic and safety profiles in preclinical models. As the field advances, this compound is poised to play a pivotal role in the development of innovative therapeutics.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm